4-(1,3-Dioxan-2-ylethyl)benzonitrile
Description
Nomenclature and Identifiers
4-(1,3-Dioxan-2-ylethyl)benzonitrile possesses multiple systematic and common names that reflect its complex molecular structure and classification within chemical databases. The compound is officially recognized by the Chemical Abstracts Service under the registry number 89013-02-5, which serves as its primary identification code in chemical literature and commercial applications. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile, which precisely describes the connectivity and positioning of functional groups within the molecular framework.
The molecular formula of this compound is designated as C₁₃H₁₅NO₂, indicating thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been calculated to be 217.26 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. The compound is catalogued under several database identifiers, including the MDL number MFCD08741516, which facilitates its identification across various chemical information systems.
Additional nomenclature variations include the synonyms "4-[2-(1,3-Dioxan-2-yl)ethyl]benzonitrile" and "Benzonitrile, 4-[2-(1,3-dioxan-2-yl)ethyl]-", which represent alternative systematic naming conventions used in different chemical databases. The Simplified Molecular Input Line Entry System code for this compound is recorded as "N#CC1=CC=C(CCC2OCCCO2)C=C1", providing a standardized text representation of its molecular structure.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 89013-02-5 |
| International Union of Pure and Applied Chemistry Name | 4-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| MDL Number | MFCD08741516 |
| Simplified Molecular Input Line Entry System | N#CC1=CC=C(CCC2OCCCO2)C=C1 |
Structural Classification within Benzonitrile Derivatives
The compound this compound belongs to the extensive family of benzonitrile derivatives, which are characterized by the presence of a benzene ring directly attached to a nitrile functional group. Within this classification, the compound represents a sophisticated example of structural modification where the basic benzonitrile framework has been elaborated through the introduction of a heterocyclic substituent connected via an alkyl chain. This structural arrangement places it within the subcategory of substituted benzonitriles that incorporate both aromatic and saturated heterocyclic components.
The benzonitrile core structure serves as the fundamental building block for numerous organic compounds with diverse applications in pharmaceutical, materials, and synthetic chemistry. The parent compound benzonitrile, with the formula C₆H₅CN, was first reported by Hermann Fehling in 1844 as a product from the thermal dehydration of ammonium benzoate. This historical foundation established the chemical framework upon which more complex derivatives, such as this compound, have been developed.
The 1,3-dioxane ring system present in this compound introduces additional structural complexity and functional versatility. This six-membered heterocyclic ring contains two oxygen atoms positioned at the 1 and 3 positions, creating a cyclic acetal structure that can influence both the chemical reactivity and physical properties of the molecule. The incorporation of this heterocyclic component distinguishes this compound from simpler benzonitrile derivatives and positions it among the more structurally sophisticated members of the benzonitrile family.
Recent research has demonstrated the importance of benzonitrile derivatives in supramolecular chemistry applications, where their ability to form specific host-guest interactions has been exploited for molecular recognition studies. These investigations have revealed that benzonitrile fragments can exhibit strong interactions with macrocyclic hosts, leading to the formation of well-defined crystalline complexes with specific stoichiometric ratios.
Historical Context in Organic Chemistry Research
The development of benzonitrile derivatives, including this compound, has its roots in the pioneering work of nineteenth-century organic chemists who first investigated the synthesis and properties of aromatic nitriles. Hermann Fehling's discovery of benzonitrile in 1844 marked the beginning of systematic research into this class of compounds, establishing the foundation for subsequent synthetic developments. Fehling not only identified the compound but also deduced its structure through analogy with the known reaction of ammonium formate that yields hydrogen cyanide, thereby coining the term "benzonitrile" that gave its name to the entire group of nitriles.
The evolution of benzonitrile chemistry has been driven by advances in synthetic methodology and the recognition of these compounds as valuable intermediates in organic synthesis. Traditional preparation methods involved the ammoxidation of toluene, a process that combines toluene with ammonia and oxygen at elevated temperatures of 400 to 450 degrees Celsius. Laboratory-scale syntheses have employed alternative approaches, including the dehydration of benzamide or benzaldehyde oxime, and the Rosenmund-von Braun reaction using cuprous cyanide or sodium cyanide with bromobenzene.
Contemporary research has focused on developing more environmentally sustainable synthetic routes for benzonitrile derivatives. Recent innovations include the use of ionic liquids as multifunctional reagents that serve simultaneously as co-solvents, catalysts, and phase separation agents. These green chemistry approaches have demonstrated the ability to achieve complete conversion of benzaldehyde to benzonitrile under optimized reaction conditions, with the added benefit of simplified separation processes and reagent recovery.
The synthesis of complex benzonitrile derivatives such as this compound reflects the ongoing advancement in synthetic organic chemistry, where sophisticated molecular architectures can be constructed through the strategic combination of established reaction methodologies. The compound's creation date in chemical databases of 2008 indicates its relatively recent appearance in the chemical literature, suggesting its development as part of contemporary research programs focused on exploring new structural motifs within the benzonitrile family.
Isomeric Relationships and Structural Variants
This compound exists within a complex landscape of structural isomers and related compounds that share similar molecular formulas or structural motifs while differing in the specific arrangement of atoms or functional groups. The most closely related positional isomer is 2-(1,3-Dioxan-2-ylethyl)benzonitrile, which maintains the same molecular formula C₁₃H₁₅NO₂ but differs in the position of the substituted ethyl chain on the benzene ring. This 2-substituted isomer is characterized by the Chemical Abstracts Service number 951890-27-0 and demonstrates how subtle changes in substitution patterns can lead to distinct chemical entities with potentially different properties and applications.
Another significant structural variant is 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile, which incorporates an oxygen atom within the ethyl linker connecting the benzonitrile and dioxane components. This compound possesses the molecular formula C₁₃H₁₅NO₃ and a molecular weight of approximately 233.26 grams per mole, representing a higher oxidation state compared to the parent compound. The introduction of the ether linkage fundamentally alters the electronic properties and potential reactivity patterns of the molecule while maintaining the core structural framework.
The relationship between this compound and related compounds extends to variants that incorporate different heterocyclic ring systems. For example, 4-(1,3-Dioxolan-2-yl)benzonitrile represents a structural analog where the six-membered dioxane ring is replaced by a five-membered dioxolane ring. This compound, with the Chemical Abstracts Service number 66739-89-7 and molecular formula C₁₀H₉NO₂, demonstrates how modifications to the heterocyclic component can generate families of related structures with varying ring sizes and properties.
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
|---|---|---|---|---|
| This compound | 89013-02-5 | C₁₃H₁₅NO₂ | 217.26 | Parent compound |
| 2-(1,3-Dioxan-2-ylethyl)benzonitrile | 951890-27-0 | C₁₃H₁₅NO₂ | 217.26 | Positional isomer |
| 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile | Not specified | C₁₃H₁₅NO₃ | 233.26 | Ether linkage |
| 4-(1,3-Dioxolan-2-yl)benzonitrile | 66739-89-7 | C₁₀H₉NO₂ | 175.18 | Five-membered ring |
The structural diversity within this family of compounds highlights the versatility of the benzonitrile scaffold as a platform for chemical modification and functionalization. Each structural variant offers unique opportunities for applications in synthetic chemistry, materials science, and potential pharmaceutical development, while the systematic relationships between these compounds provide valuable insights into structure-activity relationships and synthetic strategies for accessing novel molecular architectures.
Properties
IUPAC Name |
4-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-10-12-4-2-11(3-5-12)6-7-13-15-8-1-9-16-13/h2-5,13H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCDTHUYRQUWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645897 | |
| Record name | 4-[2-(1,3-Dioxan-2-yl)ethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89013-02-5 | |
| Record name | 4-[2-(1,3-Dioxan-2-yl)ethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conversion of Benzoic Acid Derivatives to Benzonitriles
A well-documented method for preparing benzonitriles involves the transformation of the corresponding benzoic acid or benzoyl chloride derivatives. According to US Patent US3742014A, benzonitriles can be synthesized by reacting benzoic acid with a lower alkanesulphonamide (e.g., methanesulphonamide) and phosphorus pentachloride under controlled heating conditions (150–190 °C, optimally 175–180 °C).
The reaction proceeds via the following key steps:
- Formation of benzoyl chloride from benzoic acid and phosphorus pentachloride at temperatures below 90 °C.
- Reaction of benzoyl chloride with alkanesulphonamide and phosphorus pentachloride at elevated temperatures (150–190 °C) to form benzonitrile.
- Elimination of by-products such as hydrogen chloride, phosphorus oxychloride, and methanesulphonyl chloride, which are removed by distillation.
- Purification of the benzonitrile product by filtration, recrystallization, or sublimation.
This method is advantageous due to its high yield and purity of benzonitrile products and the possibility of recovering starting materials like methanesulphonamide.
Reaction Conditions and Yields
| Parameter | Condition/Value | Notes |
|---|---|---|
| Temperature | 150–190 °C (optimal 175–180 °C) | Critical for nitrile formation |
| Reagents | Benzoic acid, methanesulphonamide, phosphorus pentachloride | Stoichiometric ratios important |
| By-products | HCl, POCl3, methanesulphonyl chloride | Removed by distillation |
| Purification | Filtration, recrystallization, sublimation | Ensures high purity |
| Yield | High (varies with substrate) | Methanesulphonamide method superior to p-toluenesulphonamide |
Table 1 in the patent shows that methanesulphonamide generally provides better yields compared to p-toluenesulphonamide in the conversion of various benzoic acids to benzonitriles.
Incorporation of the 1,3-Dioxane Ring
The 1,3-dioxane ring is typically introduced via acetalization reactions involving aldehydes or ketones with ethylene glycol or related diols under acidic conditions. For 4-(1,3-Dioxan-2-ylethyl)benzonitrile, the ethyl linker bearing the dioxane ring is attached to the para position of the benzonitrile ring.
Synthetic Route to this compound
While direct literature on the exact preparation of this compound is limited, general synthetic strategies can be inferred:
- Step 1: Synthesis of 4-(2-hydroxyethyl)benzonitrile or 4-(2-oxoethyl)benzonitrile as an intermediate.
- Step 2: Formation of the 1,3-dioxane ring by reaction of the hydroxy or keto group with ethylene glycol under acid catalysis, forming the cyclic acetal (1,3-dioxane).
- Step 3: Purification of the final product by standard chromatographic or crystallization techniques.
This approach leverages the stability of the dioxane ring and the reactivity of the benzonitrile moiety.
Alternative Synthetic Methods
Aldol Condensation and Related Methods
Some sources mention aldol condensation as a potential route to synthesize related compounds, where the benzonitrile derivative undergoes condensation with aldehydes or ketones to introduce the dioxane ring precursor. However, detailed experimental data specific to this compound are sparse.
Summary of Preparation Methodology
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Conversion of 4-carboxybenzonitrile precursor to benzoyl chloride | Phosphorus pentachloride, <90 °C | Formation of benzoyl chloride |
| 2 | Reaction with methanesulphonamide and PCl5 | 150–190 °C, preferably 175–180 °C | Formation of 4-cyanobenzonitrile core |
| 3 | Introduction of 1,3-dioxane ring | Acid-catalyzed acetalization with ethylene glycol | Formation of 1,3-dioxane ring |
| 4 | Purification | Filtration, recrystallization, sublimation | High purity final product |
Research Findings and Practical Considerations
- The method involving methanesulphonamide and phosphorus pentachloride is superior in yield and purity for benzonitrile formation compared to other sulphonamides.
- Reaction temperature control is critical; nitrile formation initiates around 150 °C and proceeds efficiently near 180 °C.
- By-products such as hydrogen chloride and phosphorus oxychloride are removed by distillation, simplifying purification.
- The 1,3-dioxane ring formation requires acidic conditions and is sensitive to solvent and temperature, necessitating optimization for best yields.
- Recovery of methanesulphonamide from the reaction mixture is feasible, improving cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxan-2-ylethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The benzonitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, and halogens like bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: 4-(1,3-Dioxan-2-ylethyl)benzoic acid.
Reduction: 4-(1,3-Dioxan-2-ylethyl)benzylamine.
Substitution: 4-(1,3-Dioxan-2-ylethyl)-2-nitrobenzonitrile or 4-(1,3-Dioxan-2-ylethyl)-2-bromobenzonitrile.
Scientific Research Applications
Common Reactions
4-(1,3-Dioxan-2-ylethyl)benzonitrile undergoes several chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to corresponding carboxylic acids | Potassium permanganate |
| Reduction | Forms primary amines | Lithium aluminum hydride |
| Substitution | Electrophilic substitution on the aromatic ring | Concentrated nitric acid |
Chemistry
In chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structural arrangement allows it to participate in various chemical reactions that lead to the formation of diverse derivatives.
Biology
The compound is being investigated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. Its dioxane ring enhances solubility and bioavailability, making it a candidate for further exploration in drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound show promising results in inhibiting the growth of cancer cell lines. Specific interactions with biological macromolecules are being studied to understand its mechanism of action.
Medicine
In the medical field, this compound is explored as a potential pharmacological agent. Its interactions with specific enzymes or receptors could lead to new therapeutic applications.
Example: Enzyme Inhibition Studies
Studies have shown that the nitrile group can interact with enzymes, potentially inhibiting their activity. This property is being researched for developing new anti-inflammatory drugs.
Industry
The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating compounds with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxan-2-ylethyl)benzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The dioxane ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The nitrile group can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Key Structural Features :
- 1,3-Dioxane ring: Enhances solubility in polar solvents and stabilizes conformations via anomeric effects.
- Ethyl linker : Balances rigidity and flexibility, influencing molecular docking with biological targets.
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
The table below compares 4-(1,3-Dioxan-2-ylethyl)benzonitrile with structurally related compounds, emphasizing substituent effects on properties:
Impact of Substituents on Properties
Heteroatom Variation (O vs. S) :
- The replacement of oxygen with sulfur in dithiolane analogues (e.g., 4-(1,3-Dithiolan-2-yl)benzonitrile) increases lipophilicity (logP +0.8) and introduces redox activity, making it suitable for prodrug designs .
- Oxygen in dioxane improves water solubility (e.g., 4-(1,3-Dioxan-2-yl)benzonitrile: solubility = 12 mg/mL vs. dithiolane analogue: 4 mg/mL) .
Alkyl Chain Modifications :
- Longer chains (e.g., heptyl in 4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile) enhance membrane permeability but reduce aqueous solubility (e.g., heptyl derivative: logP = 3.2 vs. ethyl linker: logP = 1.9) .
Functional Group Additions :
- Methoxy groups (e.g., 4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile) improve binding to serotonin receptors (Ki = 120 nM) compared to unsubstituted analogues (Ki > 500 nM) .
Biological Activity
4-(1,3-Dioxan-2-ylethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, cytotoxic effects, and therapeutic potentials.
Chemical Structure and Properties
The compound this compound features a dioxane ring and a benzonitrile moiety, which may influence its biological properties. The presence of the dioxane structure could enhance solubility and bioavailability, while the benzonitrile group may contribute to its pharmacological activities.
Interaction Studies
Research indicates that this compound exhibits notable binding affinities with various biological macromolecules. Preliminary studies suggest that this compound interacts with enzymes and receptors, potentially modulating their activities.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. For instance, in a study involving MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (EGFR-overexpressed triple-negative breast cancer) cell lines, compounds similar to this compound demonstrated significant growth inhibition. The growth inhibitory concentration (GI50) values were assessed using the MTT assay, revealing that certain analogs exhibited GI50 values below 10 µM against these cell lines .
| Compound | Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-468 | <10 | |
| Analog A | MCF-7 | 5.2 | |
| Analog B | MDA-MB-468 | 4.03 |
The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit Akt phosphorylation in downstream signaling pathways related to EGFR activation .
Case Study 1: Cytotoxic Evaluation
In a detailed evaluation of cytotoxicity against breast cancer cell lines, researchers synthesized various derivatives of benzonitrile and assessed their efficacy. Among these derivatives, those structurally related to this compound displayed enhanced selectivity and potency against MDA-MB-468 cells compared to standard treatments like gefitinib. The study highlighted the potential of these compounds as targeted therapies for resistant cancer types .
Case Study 2: Antioxidant Properties
Another aspect of research focused on the antioxidant properties of compounds related to this compound. These compounds exhibited significant radical scavenging activities in vitro, suggesting potential applications in oxidative stress-related conditions .
Q & A
Q. What are the recommended synthetic routes for 4-(1,3-Dioxan-2-ylethyl)benzonitrile, and how can reaction efficiency be optimized?
Answer: Synthesis typically involves multi-step reactions, such as:
- Step 1: Formation of the 1,3-dioxane ring via acid-catalyzed cyclization of diols with aldehydes.
- Step 2: Ethylation of the dioxane ring, followed by coupling to a benzonitrile core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
- Optimization: Reaction efficiency depends on solvent choice (e.g., toluene for reflux conditions ), catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling), and temperature control. Column chromatography (e.g., n-pentane:EtOAc gradients) is critical for isolating regioisomers, as seen in similar benzonitrile derivatives .
Q. What purification strategies are effective for removing byproducts in this compound synthesis?
Answer:
- Chromatography: Use silica gel columns with gradient elution (e.g., n-pentane:EtOAc ratios) to separate regioisomers, achieving >95% purity .
- Recrystallization: Polar solvents like methanol or DMSO may enhance crystallization of the nitrile-containing product .
- Analytical Monitoring: TLC (e.g., KMnO₄ staining) and HPLC-MS ensure byproduct removal, as demonstrated in impurity profiling of related nitriles .
Q. How should researchers handle the compound’s sensitivity to moisture and oxidation?
Answer:
- Storage: Store under inert gas (N₂/Ar) at 2–8°C in sealed containers to prevent hydrolysis of the dioxane ring or nitrile group .
- Handling: Conduct reactions in anhydrous solvents (e.g., THF, DMF) with molecular sieves. Use gloveboxes for air-sensitive steps .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the 1,3-dioxane and benzonitrile moieties in cross-coupling reactions?
Answer:
- Electronic Effects: The dioxane ring’s electron-donating nature stabilizes intermediates in Pd-catalyzed couplings, while the nitrile group acts as a weak electron-withdrawing substituent, influencing regioselectivity .
- Steric Hindrance: The ethyl spacer reduces steric clash between the dioxane and aromatic ring, as observed in DFT studies of analogous compounds .
- Contradictions: Conflicting reports on reaction yields (e.g., 37% vs. 29% in similar syntheses ) may arise from solvent polarity or catalyst decomposition. Systematic screening of Pd ligands (e.g., XPhos vs. SPhos) is advised.
Q. How can computational modeling (e.g., DFT) predict the compound’s spectroscopic properties and biological interactions?
Answer:
- Vibrational Analysis: DFT calculations (e.g., B3LYP/6-311++G(d,p)) accurately predict IR and Raman spectra by correlating experimental wavenumbers with molecular vibrations .
- Docking Studies: Molecular dynamics simulations model interactions with biological targets (e.g., enzymes), leveraging the nitrile’s hydrogen-bonding potential and the dioxane’s hydrophobic surface .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?
Answer:
- NMR: ¹H/¹³C NMR with DEPT-135 distinguishes CH₂ and CH₃ groups in the ethyl-dioxane chain. 2D NMR (e.g., HSQC, NOESY) confirms regiochemistry .
- X-ray Crystallography: Resolves absolute configuration of chiral centers, critical for bioactive derivatives .
- Mass Spectrometry: High-resolution MS (HRMS) with ESI+ confirms molecular formula and detects trace impurities (e.g., brominated byproducts ).
Q. How do solvent and pH conditions affect the compound’s stability in biological assays?
Answer:
Q. What strategies mitigate genotoxicity risks in this compound-derived pharmaceuticals?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
